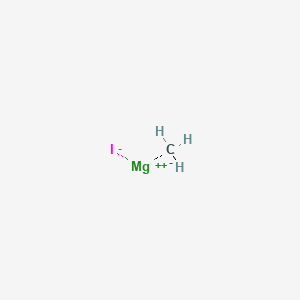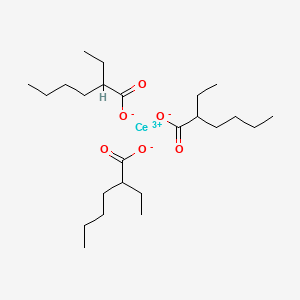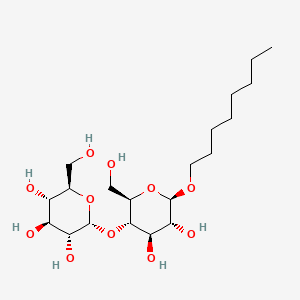
n-Octyl-β-D-Maltopyranosid
Übersicht
Beschreibung
n-Octyl-beta-D-maltopyranoside: is a non-ionic detergent widely used in biochemical and molecular biology research. It is particularly known for its ability to solubilize and isolate membrane proteins without denaturing them. The compound is water-soluble and has a molecular formula of C20H38O11 with a molecular weight of 454.51 .
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Octyl-beta-D-maltopyranoside is used in the solubilization and stabilization of membrane proteins, making it an essential tool in structural biology and protein chemistry .
Biology: In cell biology, it is used to isolate and study membrane-bound proteins and enzymes. It helps maintain the native state of proteins, which is crucial for functional studies .
Medicine: The compound is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. It is also employed in the formulation of various pharmaceutical products .
Industry: n-Octyl-beta-D-maltopyranoside is used in the production of cosmetics and personal care products due to its mild detergent properties. It is also utilized in the food industry as an emulsifier .
Wirkmechanismus
Target of Action
n-Octyl-beta-D-maltopyranoside is primarily used as a non-ionic detergent . Its main targets are membrane proteins, which it helps to solubilize and isolate .
Mode of Action
The interaction of n-Octyl-beta-D-maltopyranoside with its targets involves the solubilization of membrane proteins . This process allows for the isolation of these proteins without denaturing them, maintaining their structural and functional integrity .
Biochemical Pathways
The biochemical pathways affected by n-Octyl-beta-D-maltopyranoside are those involving membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can impact various cellular processes that these proteins are involved in .
Pharmacokinetics
Its water solubility suggests that it could have good bioavailability
Result of Action
The molecular and cellular effects of n-Octyl-beta-D-maltopyranoside’s action primarily involve changes in the availability and activity of membrane proteins . By solubilizing and isolating these proteins, n-Octyl-beta-D-maltopyranoside can influence their role in various cellular processes .
Action Environment
The action of n-Octyl-beta-D-maltopyranoside can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments
Biochemische Analyse
Biochemical Properties
n-Octyl-beta-D-maltopyranoside plays a crucial role in biochemical reactions, primarily due to its detergent properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate their solubilization and stabilization. For instance, it is commonly used to isolate and purify membrane proteins, which are otherwise difficult to study due to their hydrophobic nature . The compound forms micelles that encapsulate the hydrophobic regions of membrane proteins, thereby maintaining their native conformation and activity .
Cellular Effects
n-Octyl-beta-D-maltopyranoside affects various types of cells and cellular processes. It influences cell function by altering membrane permeability and fluidity, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can disrupt lipid rafts in the cell membrane, leading to changes in the localization and activity of signaling proteins . Additionally, it has been shown to affect the expression of certain genes involved in stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of n-Octyl-beta-D-maltopyranoside involves its interaction with lipid bilayers and membrane proteins. The compound inserts itself into the lipid bilayer, disrupting the hydrophobic interactions that hold the membrane together . This disruption allows the detergent to solubilize membrane proteins by forming micelles around their hydrophobic regions . Furthermore, n-Octyl-beta-D-maltopyranoside can modulate enzyme activity by altering the local environment of the enzyme, either inhibiting or activating its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Octyl-beta-D-maltopyranoside can change over time. The compound is generally stable, but its effectiveness can diminish due to degradation or changes in concentration . Long-term exposure to n-Octyl-beta-D-maltopyranoside can lead to alterations in cellular function, such as changes in membrane integrity and protein activity . These effects are often monitored in in vitro and in vivo studies to ensure the reliability of experimental results .
Dosage Effects in Animal Models
The effects of n-Octyl-beta-D-maltopyranoside vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in solubilizing membrane proteins . At high doses, it can exhibit toxic or adverse effects, such as membrane disruption and cytotoxicity . Threshold effects are often observed, where a certain concentration of the compound is required to achieve the desired solubilization without causing harm to the cells or tissues .
Metabolic Pathways
n-Octyl-beta-D-maltopyranoside is involved in various metabolic pathways, primarily related to its role as a detergent. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of lipases and other enzymes that process lipid substrates, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, n-Octyl-beta-D-maltopyranoside is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum, where it exerts its effects on membrane proteins . Its distribution is influenced by factors such as concentration, cellular uptake mechanisms, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of n-Octyl-beta-D-maltopyranoside is primarily associated with membrane compartments. The compound targets specific membranes due to its affinity for lipid bilayers and membrane proteins . Post-translational modifications and targeting signals can further direct n-Octyl-beta-D-maltopyranoside to particular organelles, such as mitochondria or lysosomes, where it can modulate the activity and function of resident proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: n-Octyl-beta-D-maltopyranoside is synthesized through the glycosylation of maltose with octanol. The reaction typically involves the use of a catalyst such as an acid or enzyme to facilitate the formation of the glycosidic bond between the maltose and octanol. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of n-Octyl-beta-D-maltopyranoside involves large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The final product is usually purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: n-Octyl-beta-D-maltopyranoside primarily undergoes hydrolysis reactions due to its glycosidic bond. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze the glycosidic bond, resulting in the formation of maltose and octanol.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the hydroxyl groups present in the compound.
Major Products Formed:
Hydrolysis: Maltose and octanol.
Oxidation: Oxidized derivatives of n-Octyl-beta-D-maltopyranoside.
Reduction: Reduced forms of any oxidized derivatives.
Vergleich Mit ähnlichen Verbindungen
n-Dodecyl-beta-D-maltopyranoside: Another non-ionic detergent with a longer alkyl chain, providing stronger solubilization properties.
n-Decyl-beta-D-maltopyranoside: Similar to n-Octyl-beta-D-maltopyranoside but with a slightly shorter alkyl chain, offering a balance between solubilization and mildness.
n-Octyl-beta-D-glucopyranoside: A glucoside-based detergent with one less sugar moiety, making it less mild but still effective in solubilizing membrane proteins.
Uniqueness: n-Octyl-beta-D-maltopyranoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. Its mild nature also makes it suitable for a wide range of applications in research and industry .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASIZQYHVMQQKI-OIIXUNCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231775 | |
| Record name | Octyl maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82494-08-4 | |
| Record name | Octyl maltopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082494084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl maltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


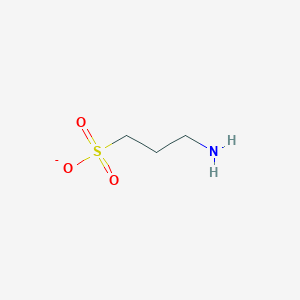
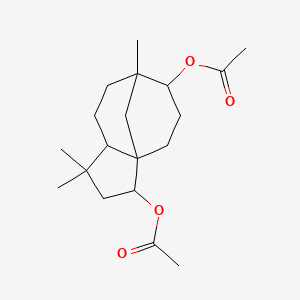
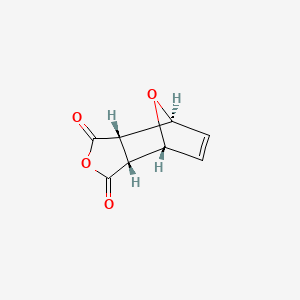
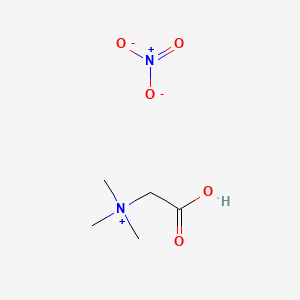
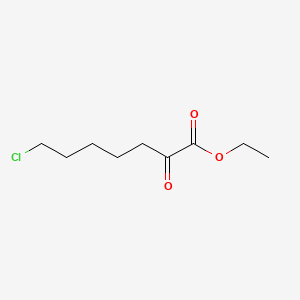
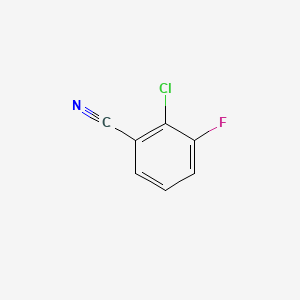

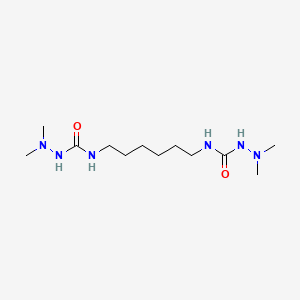
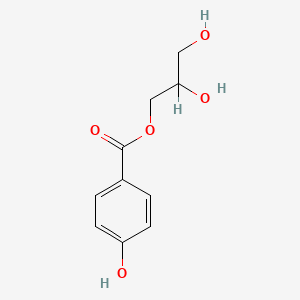
![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)

